molecular formula C27H26N4O B4231455 (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone CAS No. 7047-05-4

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B4231455
CAS No.: 7047-05-4
M. Wt: 422.5 g/mol
InChI Key: QMIRDHVDMROKEC-UHFFFAOYSA-N
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Description

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone is a complex organic compound with a quinoxaline core structure

Preparation Methods

The synthesis of (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2,3-diphenylquinoxaline with 4-ethyl-1-piperazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRDHVDMROKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388084
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7047-05-4
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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